

# Comparative effectiveness of Topiramate and other migraine prevention drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Desisopropylidene Topiramate

Cat. No.: B563398

Get Quote

# Topiramate in Migraine Prophylaxis: A Comparative Effectiveness Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effectiveness of topiramate against other prominent migraine prevention therapies. The analysis is based on recent systematic reviews, meta-analyses, and head-to-head clinical trials, with a focus on quantitative data and detailed experimental methodologies.

### **Executive Summary**

Topiramate, an established antiepileptic drug, has demonstrated efficacy in migraine prophylaxis. However, its standing in the therapeutic landscape is evolving with the advent of newer drug classes, particularly the Calcitonin Gene-Related Peptide (CGRP) inhibitors. While topiramate remains a viable option, its tolerability profile often presents a significant clinical challenge. In direct comparisons, CGRP inhibitors have shown superior tolerability and, in some cases, better efficacy. Comparisons with older prophylactic agents like beta-blockers and antidepressants reveal comparable efficacy but differing side-effect profiles, which can influence treatment selection based on patient comorbidities and lifestyle.

### **Comparative Efficacy and Safety**



The following tables summarize the quantitative data from key clinical trials comparing topiramate with other migraine preventive medications.

Table 1: Topiramate vs. CGRP Inhibitors (Erenumab and Atogepant)

| Outcome Measure                                     | Topiramate                                                      | Erenumab (HER-<br>MES Trial)[1][2]              | Atogepant<br>(TEMPLE Trial)[3]<br>[4][5]               |
|-----------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------|
| Primary Endpoint                                    |                                                                 |                                                 |                                                        |
| Discontinuation due to<br>Adverse Events            | 38.9%                                                           | 10.6%                                           | 29.6% (Topiramate<br>arm) vs. 12.1%<br>(Atogepant arm) |
| Efficacy                                            |                                                                 |                                                 |                                                        |
| ≥50% Reduction in<br>Monthly Migraine<br>Days (MMD) | 31.2%                                                           | 55.4%                                           | 39.3% (Topiramate arm) vs. 64.1% (Atogepant arm)       |
| Adverse Events                                      |                                                                 |                                                 |                                                        |
| Common Adverse<br>Events                            | Paresthesia, fatigue,<br>nausea, hypoesthesia,<br>somnolence[6] | (Not specified in detail in provided abstracts) | (Not specified in detail in provided abstracts)        |

Table 2: Topiramate vs. Beta-Blockers (Propranolol)



| Outcome Measure                                                    | Topiramate (100 mg/day)                              | Propranolol (160 mg/day)                      |
|--------------------------------------------------------------------|------------------------------------------------------|-----------------------------------------------|
| Primary Endpoint (TOP-PRO<br>Study for Chronic Migraine)[7]<br>[8] |                                                      |                                               |
| Mean Change in Migraine<br>Days per 28 Days                        | -5.3                                                 | -7.3                                          |
| Efficacy (Pediatric Migraine)[9]                                   |                                                      |                                               |
| ≥50% Reduction in Headache Days                                    | 75.0%                                                | 67.5%                                         |
| Adverse Events[9]                                                  | Weight loss, fatigue, loss of appetite, paresthesias | Fatigue, hypotension, exercise-induced asthma |

Table 3: Topiramate vs. Antidepressants (Amitriptyline)

| Outcome Measure                             | Topiramate (up to 100<br>mg/day)                                                               | Amitriptyline (up to 100 mg/day)                                                |
|---------------------------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Primary Endpoint (Non-inferiority Trial)[6] |                                                                                                |                                                                                 |
| Change in Mean Monthly<br>Migraine Episodes | Non-inferior to amitriptyline                                                                  | _                                                                               |
| Quality of Life[6]                          | Significant improvement in functional disability scores and some MSQ domains                   |                                                                                 |
| Body Weight[6]                              | Mean weight loss of 2.4 kg                                                                     | Mean weight gain of 2.4 kg                                                      |
| Common Adverse Events[6]                    | Paresthesia (29.9%), fatigue (16.9%), somnolence (11.9%), hypoesthesia (10.7%), nausea (10.2%) | Dry mouth (35.5%), fatigue (24.3%), somnolence (17.8%), weight increase (13.6%) |

### **Experimental Protocols**



Detailed methodologies for the key clinical trials cited are outlined below.

### HER-MES Trial (Erenumab vs. Topiramate)[1][2]

- Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, parallel-group phase 4 trial.
- Patient Population: Adults with at least 4 migraine days per month who were naïve to both erenumab and topiramate.
- Intervention:
  - Erenumab group: Subcutaneous erenumab (70 mg or 140 mg per month) plus oral placebo for topiramate.
  - Topiramate group: Oral topiramate (titrated to a target dose of 50-100 mg/day) plus subcutaneous placebo for erenumab.
- Primary Endpoint: The proportion of patients who discontinued the study medication due to an adverse event.
- Key Secondary Endpoint: The proportion of patients achieving a ≥50% reduction from baseline in monthly migraine days during the last 3 months of the double-blind phase.

### TEMPLE Trial (Atogepant vs. Topiramate)[3][4][5][10]

- Study Design: A multicenter, randomized, double-blind, active-controlled phase 3 trial with a 24-week double-blind treatment period followed by a 52-week open-label extension.
- Patient Population: 545 adult patients with a history of four or more migraine days per month.
- Intervention:
  - Atogepant group: Atogepant 60 mg once daily.
  - Topiramate group: Topiramate titrated to the highest tolerated dose (50-100 mg/day). The titration phase was 6 weeks, followed by an 18-week maintenance phase.



- Primary Endpoint: Treatment discontinuation due to adverse events.
- Key Secondary Endpoints: Change from baseline in mean monthly migraine days and the percentage of patients achieving a ≥50% reduction in mean monthly migraine days.

## **TOP-PRO Study (Topiramate vs. Propranolol for Chronic Migraine)**[7][8]

- Study Design: A randomized, double-blind, controlled non-inferiority trial.
- Patient Population: Chronic migraine patients aged 18 to 65 who were not on any preventive treatment.
- Intervention:
  - Topiramate group: 100 mg/day.
  - Propranolol group: 160 mg/day.
- Primary Efficacy Outcome: The mean change in migraine days per 28 days at the end of 24 weeks from baseline.

### Topiramate vs. Amitriptyline Non-inferiority Trial[6]

- Study Design: A 26-week, multicenter, randomized, double-blind, double-dummy, parallelgroup non-inferiority study.
- Patient Population: Adults with 3 to 12 migraines per month.
- Intervention:
  - Initial dose of 25 mg/day of either topiramate or amitriptyline, titrated to a maximum of 100 mg/day (or the maximum tolerated dose).
- Primary Efficacy Outcome: The change from baseline in the mean monthly number of migraine episodes.



 Secondary Efficacy Variables: Changes in the mean monthly rate of days with migraine, headache, and acute abortive medication use, as well as migraine duration and severity.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed mechanisms of action and a typical clinical trial workflow for migraine prevention studies.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Erenumab versus topiramate for the prevention of migraine a randomised, double-blind, active-controlled phase 4 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erenumab versus topiramate for the prevention of migraine a randomised, double-blind, active-controlled phase 4 trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. drugtopics.com [drugtopics.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Topiramate versus amitriptyline in migraine prevention: a 26-week, multicenter, randomized, double-blind, double-dummy, parallel-group noninferiority trial in adult migraineurs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOP-PRO study: A randomized double-blind controlled trial of topiramate versus propranolol for prevention of chronic migraine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
- To cite this document: BenchChem. [Comparative effectiveness of Topiramate and other migraine prevention drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563398#comparative-effectiveness-of-topiramateand-other-migraine-prevention-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com